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Compound of Interest

Compound Name: UM-164

Cat. No.: B15610374 Get Quote

UM-164 is a potent, dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK)

that has demonstrated significant preclinical activity against various cancer types, particularly

triple-negative breast cancer (TNBC) and glioma. This technical guide provides a

comprehensive overview of the chemical structure, properties, and biological activities of UM-
164, including detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Properties
UM-164 is a synthetic small molecule designed to bind to the inactive "DFG-out" conformation

of its target kinases, a feature that contributes to its unique pharmacological profile.[1]

Table 1: Chemical and Physical Properties of UM-164
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Property Value Reference

IUPAC Name

2-[[6-[4-(2-

hydroxyethyl)piperazin-1-yl]-2-

methylpyrimidin-4-yl]amino]-N-

[2-methyl-5-[[3-

(trifluoromethyl)benzoyl]amino]

phenyl]-1,3-thiazole-5-

carboxamide

[2]

CAS Number 903564-48-7 [2]

Molecular Formula C₃₀H₃₁F₃N₈O₃S [2]

Molecular Weight 640.68 g/mol [2]

Appearance Crystalline solid [2]

Solubility DMSO: ≥ 5 mg/mL [2]

SMILES String

O=C(NC1=CC=C(C)C(NC(C2=

CN=C(NC3=NC(C)=NC(N4CC

N(CCO)CC4)=C3)S2)=O)=C1)

C5=CC(C(F)(F)F)=CC=C5

[2]

Biological Activity and Mechanism of Action
UM-164 exhibits potent inhibitory activity against both c-Src and p38 MAPK, key kinases

involved in cancer cell proliferation, survival, migration, and invasion.

Kinase Inhibitory Profile
Kinome-wide profiling has revealed that UM-164 potently inhibits the Src and p38 kinase

families.[1][3] The compound also shows inhibitory activity against other kinases at higher

concentrations.

Table 2: Kinase Inhibition Profile of UM-164
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Target Kinase
Inhibition
Parameter

Value (nM) Reference

c-Src Kd 2.7 [4]

p38α Kd 2.2 [2]

p38β Kd 5.5 [2]

Fyn
>75% inhibition at 500

nM
- [2]

Yes
>75% inhibition at 500

nM
- [2]

Lyn
>75% inhibition at 500

nM
- [2]

Abl
>75% inhibition at 500

nM
- [2]

Arg
>75% inhibition at 500

nM
- [2]

Ack
>75% inhibition at 500

nM
- [2]

Csk
>75% inhibition at 500

nM
- [2]

EphB2
>75% inhibition at 500

nM
- [2]

EphB4
>75% inhibition at 500

nM
- [2]

Zak
>75% inhibition at 500

nM
- [2]

In Vitro Efficacy
UM-164 has demonstrated potent anti-proliferative and anti-invasive effects in various cancer

cell lines.
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Table 3: In Vitro Efficacy of UM-164 in Cancer Cell Lines

Cell Line
Cancer
Type

Assay Endpoint Value Reference

MDA-MB-231 TNBC Proliferation GI₅₀ 6.1 nM [2]

SUM149 TNBC Proliferation GI₅₀ 260 nM [2]

Patient-

Derived

TNBC

TNBC Proliferation IC₅₀ 320 nM [2]

MDA-MB-231 TNBC
Motility &

Invasion
IC₅₀ ≥ 50 nM [2]

SUM149 TNBC
Motility &

Invasion
IC₅₀ ≥ 50 nM [2]

LN229 Glioma Cell Viability IC₅₀ (72h) 3.81 µM [5][6]

SF539 Glioma Cell Viability IC₅₀ (72h) 1.23 µM [5][6]

GBM1492 Glioblastoma Cell Viability IC₅₀ (24h) 10 µM [6]

Signaling Pathways
UM-164's dual inhibition of c-Src and p38 MAPK leads to the modulation of several

downstream signaling pathways critical for cancer progression.

c-Src Pathway: As a central signaling node, c-Src activation promotes cell proliferation,

survival, and motility. UM-164-mediated inhibition of c-Src leads to decreased

phosphorylation of downstream targets.[1]

p38 MAPK Pathway: The p38 MAPK pathway is involved in cellular responses to stress and

inflammation and can contribute to cancer cell survival and metastasis. UM-164 effectively

suppresses p38 MAPK phosphorylation.[4]

Downstream Effectors: UM-164 has been shown to reduce the activation of EGFR, AKT, and

ERK1/2, which are not its direct targets, indicating a broader impact on oncogenic signaling
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networks.[4]

Hippo-YAP Pathway: In glioma, UM-164 has been shown to suppress cell proliferation by

reducing the activity of YAP, a key effector of the Hippo pathway. This is achieved by

promoting the translocation of YAP from the nucleus to the cytoplasm.[5]

Cell Membrane

Cytoplasm

Nucleus

EGFR

c-Src

Activates

AKT

Activates

ERK1/2

Activates

p38 MAPK

YAP

Influences
localization

YAP

Translocation

Gene Transcription
(e.g., CYR61, AXL)

Promotes

UM-164

Inhibits Inhibits

Click to download full resolution via product page

Caption: Signaling pathways affected by UM-164.
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Experimental Protocols
This section provides detailed methodologies for key experiments involving UM-164.

Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of UM-164 on cancer cell viability.

Start
Seed cells in
96-well plate

(5,000 cells/well)

Incubate for 24h
(37°C, 5% CO2)

Add UM-164 at
various concentrations

Incubate for
24-72h

Add 10 µL
CCK-8 solution Incubate for 1-4h Measure absorbance

at 450 nm End

Click to download full resolution via product page

Caption: Workflow for the CCK-8 cell viability assay.

Materials:

Cancer cell line of interest

Complete culture medium

96-well plates

UM-164 stock solution (in DMSO)

Cell Counting Kit-8 (CCK-8)

Microplate reader

Procedure:

Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete

culture medium.[7][8]

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for

cell attachment.[7][8]

Prepare serial dilutions of UM-164 in complete culture medium from a stock solution.
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Remove the medium from the wells and add 100 µL of the medium containing different

concentrations of UM-164. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]

Add 10 µL of CCK-8 solution to each well.[7][8]

Incubate the plate for 1-4 hours at 37°C.[7][8]

Measure the absorbance at 450 nm using a microplate reader.[7][8]

Calculate the cell viability as a percentage of the control.

Western Blot Analysis
This protocol is for detecting the phosphorylation status of c-Src and p38 MAPK following UM-
164 treatment.

Materials:

Cancer cell line of interest

UM-164

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-phospho-c-Src (Tyr416), anti-c-Src, anti-phospho-p38 MAPK

(Thr180/Tyr182), anti-p38 MAPK)

HRP-conjugated secondary antibodies
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ECL detection reagent

Imaging system

Procedure:

Treat cells with the desired concentrations of UM-164 for the specified time.

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[9]

Determine the protein concentration of the lysates using a BCA assay.[10]

Denature equal amounts of protein by boiling in Laemmli sample buffer.[9]

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.[10]

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.[9]

Detect the signal using an ECL reagent and an imaging system.[9]

To normalize for protein loading, the membrane can be stripped and re-probed with an

antibody against the total protein.

Cell Migration and Invasion Assay (Transwell Assay)
This protocol is to assess the effect of UM-164 on cell migration and invasion.
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Caption: Workflow for the transwell cell migration and invasion assay.
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Materials:

Transwell inserts (e.g., 8 µm pore size)

Matrigel (for invasion assay)

Serum-free medium

Medium with chemoattractant (e.g., FBS)

UM-164

Cotton swabs

Fixation and staining reagents (e.g., methanol, crystal violet)

Microscope

Procedure:

For the invasion assay, coat the transwell inserts with Matrigel and allow it to solidify.[11]

Rehydrate the inserts with serum-free medium.

Add medium containing a chemoattractant to the lower chamber.

Resuspend cells in serum-free medium containing the desired concentration of UM-164 and

seed them into the upper chamber.

Incubate the plate for a suitable duration (e.g., 24 hours).

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

Fix and stain the migrated cells on the lower surface of the membrane.

Count the number of migrated cells in several fields of view under a microscope.

In Vivo Xenograft Model
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This protocol describes a general procedure for evaluating the in vivo efficacy of UM-164 in a

TNBC xenograft model.

Materials:

Immunocompromised mice (e.g., nude mice)

TNBC cell line (e.g., MDA-MB-231)

Matrigel (optional)

UM-164 formulation for injection (e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline)

Calipers

Procedure:

Subcutaneously inject a suspension of TNBC cells (e.g., 1-5 million cells) into the flank of

each mouse. Co-injection with Matrigel can improve tumor take rate.[12]

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer UM-164 (e.g., 10-20 mg/kg, intraperitoneally) or the vehicle control to the

respective groups according to a predetermined schedule (e.g., daily or every other day).[13]

Measure the tumor volume with calipers at regular intervals. Tumor volume can be

calculated using the formula: (Length x Width²) / 2.

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting, immunohistochemistry).

Conclusion
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UM-164 is a promising dual inhibitor of c-Src and p38 MAPK with potent anti-cancer activity in

preclinical models. Its unique mechanism of action, targeting the inactive conformation of

kinases, and its ability to modulate multiple key oncogenic signaling pathways make it a

valuable tool for cancer research and a potential candidate for further drug development. The

protocols and data presented in this guide provide a solid foundation for researchers and drug

development professionals to explore the full therapeutic potential of UM-164.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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